2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₉ClN₂O₃S₂ It is characterized by the presence of a cyclopropyl group, a thiadiazole ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with ethane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced thiadiazole compounds.
Scientific Research Applications
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiadiazole ring may also interact with biological receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonamide
- 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonate
- 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonothioate
Uniqueness
The uniqueness of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride lies in its combination of a cyclopropyl group, a thiadiazole ring, and a sulfonyl chloride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9ClN2O3S2 |
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Molecular Weight |
268.7 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S2/c8-15(12,13)4-3-10-7(11)14-6(9-10)5-1-2-5/h5H,1-4H2 |
InChI Key |
IDYSRIQFJQOFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=O)S2)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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